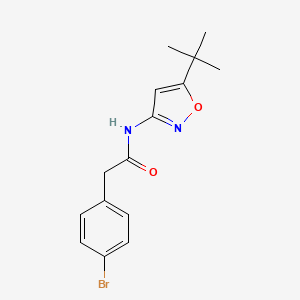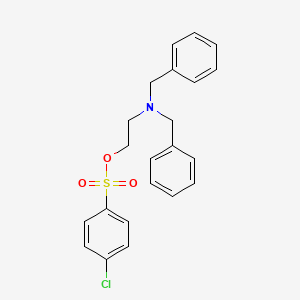
N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FG-4592, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. FG-4592 belongs to the class of hypoxia-inducible factor (HIF) stabilizers, which are being investigated for their ability to treat anemia and other hypoxia-related disorders.
Mécanisme D'action
FG-4592 works by inhibiting the activity of prolyl hydroxylase enzymes (PHDs), which are responsible for the degradation of N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide under normal oxygen conditions. By inhibiting PHD activity, FG-4592 stabilizes N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which then activates the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and Physiological Effects:
FG-4592 has been shown to increase EPO production and improve anemia in animal models and human clinical trials. It has also been shown to increase angiogenesis and improve glucose metabolism in animal models. FG-4592 has a half-life of approximately 6 hours and is metabolized primarily by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FG-4592 in lab experiments is its ability to induce N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilization in a controlled manner. This allows for the study of N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide-dependent pathways and their role in various physiological processes. However, one limitation is the potential for off-target effects due to the complex nature of N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide-dependent pathways.
Orientations Futures
There are several potential future directions for the research and development of FG-4592. One direction is the investigation of its therapeutic potential in other hypoxia-related disorders, such as chronic kidney disease and heart failure. Another direction is the study of its effects on non-N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide-dependent pathways, such as the immune system and cancer. Additionally, the development of more selective and potent N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilizers may lead to improved therapeutic outcomes and reduced off-target effects.
Méthodes De Synthèse
FG-4592 is synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis of FG-4592 involves the condensation of 4-fluoroaniline with 4-isopropylbenzaldehyde, followed by the reaction of the resulting imine with N-(phenylsulfonyl)glycine methyl ester. The final step involves the deprotection of the methyl ester to obtain FG-4592.
Applications De Recherche Scientifique
FG-4592 has been extensively studied for its therapeutic potential in treating anemia and other hypoxia-related disorders. It works by stabilizing the N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide protein, which regulates the production of erythropoietin (EPO) in the kidneys. EPO is a hormone that stimulates the production of red blood cells, and its deficiency is a common cause of anemia. FG-4592 has shown promising results in increasing EPO production and improving anemia in animal models and human clinical trials.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-17(2)18-8-14-21(15-9-18)26(30(28,29)22-6-4-3-5-7-22)16-23(27)25-20-12-10-19(24)11-13-20/h3-15,17H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXISSXGKPXSOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)



![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)